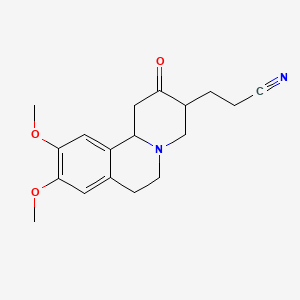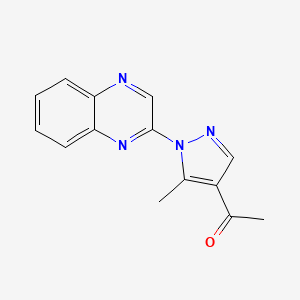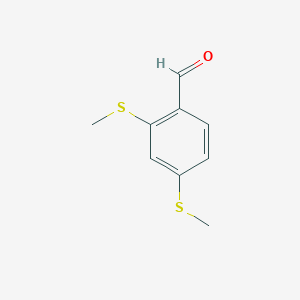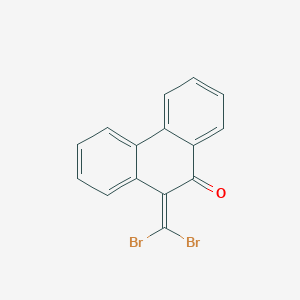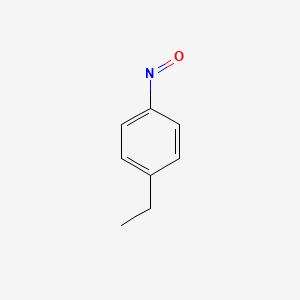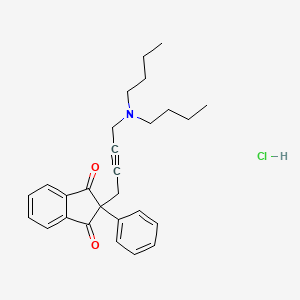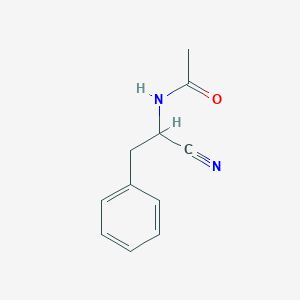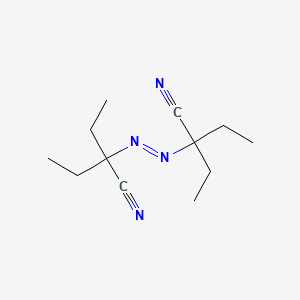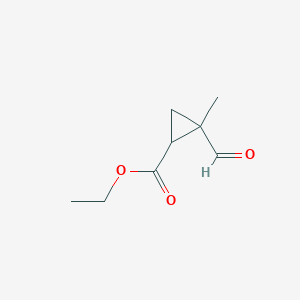
Vanadium--zirconium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium–zirconium (2/1) is a binary intermetallic compound composed of vanadium and zirconium in a 2:1 atomic ratio. This compound is of significant interest due to its unique properties, which include high thermal stability, excellent corrosion resistance, and notable catalytic activity. These characteristics make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of vanadium–zirconium (2/1) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental vanadium and zirconium powders. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to temperatures ranging from 1200°C to 1500°C to facilitate the formation of the intermetallic compound.
Industrial Production Methods: In industrial settings, the production of vanadium–zirconium (2/1) can be achieved through methods such as arc melting or induction melting. These techniques involve melting the elemental powders in a controlled environment to ensure uniform mixing and alloy formation. The resulting ingots are then subjected to further processing, such as annealing, to enhance their structural properties.
Análisis De Reacciones Químicas
Types of Reactions: Vanadium–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to oxygen at elevated temperatures, vanadium–zirconium (2/1) forms a protective oxide layer, primarily composed of vanadium oxide and zirconium oxide. This layer enhances the compound’s corrosion resistance.
Reduction: Reduction reactions involving vanadium–zirconium (2/1) typically occur in the presence of reducing agents such as hydrogen or carbon monoxide. These reactions can lead to the formation of lower oxidation state compounds, which may have different catalytic properties.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. For example, substituting vanadium with another transition metal can alter the compound’s catalytic activity and stability.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures (above 500°C).
Reduction: Hydrogen or carbon monoxide at temperatures ranging from 300°C to 700°C.
Substitution: Transition metal salts or organometallic compounds under controlled conditions.
Major Products Formed:
Oxidation: Vanadium oxide and zirconium oxide.
Reduction: Lower oxidation state vanadium and zirconium compounds.
Substitution: Modified intermetallic compounds with altered properties.
Aplicaciones Científicas De Investigación
Vanadium–zirconium (2/1) has a wide range of applications in scientific research:
Chemistry:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation processes. Its high thermal stability and resistance to poisoning make it an excellent choice for catalytic applications.
Biology:
Biomaterials: Due to its biocompatibility and corrosion resistance, vanadium–zirconium (2/1) is explored for use in biomedical implants and prosthetics.
Medicine:
Drug Delivery: The compound’s unique properties are being investigated for potential use in drug delivery systems, where it can provide controlled release of therapeutic agents.
Industry:
Aerospace: The high strength-to-weight ratio and thermal stability of vanadium–zirconium (2/1) make it suitable for aerospace applications, including components for jet engines and spacecraft.
Energy Storage: The compound is studied for use in energy storage systems, such as batteries and supercapacitors, due to its excellent electrochemical properties.
Mecanismo De Acción
The mechanism by which vanadium–zirconium (2/1) exerts its effects is primarily related to its electronic structure and surface properties. The compound’s catalytic activity is attributed to the presence of active sites on its surface, which facilitate the adsorption and activation of reactant molecules. The interaction between vanadium and zirconium atoms creates a unique electronic environment that enhances the compound’s ability to participate in redox reactions.
Molecular Targets and Pathways:
Catalytic Sites: The active sites on the surface of vanadium–zirconium (2/1) are responsible for its catalytic activity. These sites can adsorb reactant molecules and facilitate their transformation into products.
Redox Pathways: The compound’s ability to undergo redox reactions is crucial for its catalytic function. The presence of vanadium allows for multiple oxidation states, enabling the compound to participate in various redox processes.
Comparación Con Compuestos Similares
Vanadium–titanium: This compound also exhibits high thermal stability and catalytic activity. vanadium–zirconium (2/1) has better corrosion resistance and biocompatibility.
Vanadium–niobium: Known for its superconducting properties, vanadium–niobium is used in applications requiring high electrical conductivity. In contrast, vanadium–zirconium (2/1) is more suitable for catalytic and structural applications.
Uniqueness: Vanadium–zirconium (2/1) stands out due to its combination of high thermal stability, excellent corrosion resistance, and versatile catalytic activity. These properties make it a valuable material for a wide range of applications, from industrial catalysis to biomedical implants.
Propiedades
Número CAS |
12067-91-3 |
|---|---|
Fórmula molecular |
V2Zr |
Peso molecular |
193.11 g/mol |
Nombre IUPAC |
vanadium;zirconium |
InChI |
InChI=1S/2V.Zr |
Clave InChI |
PSUYMGPLEJLSPA-UHFFFAOYSA-N |
SMILES canónico |
[V].[V].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


